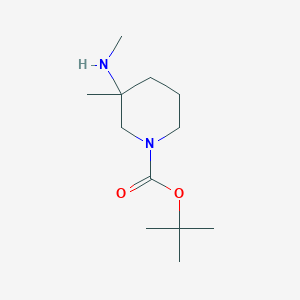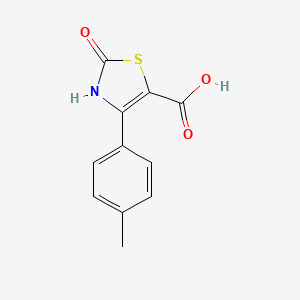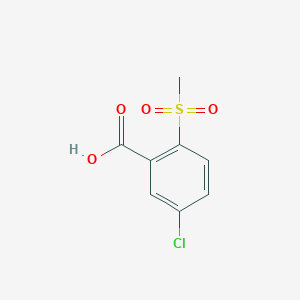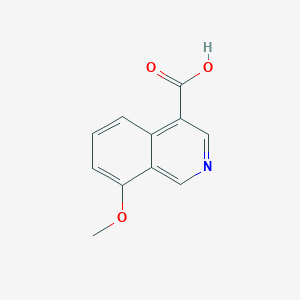
8-Methoxyisoquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxyisoquinoline-4-carboxylic acid is an organic compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.2 g/mol It is a derivative of isoquinoline, characterized by a methoxy group at the 8th position and a carboxylic acid group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyisoquinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available isoquinoline derivatives.
Methoxylation: Introduction of the methoxy group at the 8th position can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on yield improvement, cost reduction, and scalability. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methoxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the methoxy group.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Methoxyisoquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Methoxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline-4-carboxylic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
8-Hydroxyisoquinoline-4-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and interaction with biological targets.
8-Methoxyquinoline-4-carboxylic acid: Similar structure but with a quinoline core, leading to different electronic properties and reactivity.
Uniqueness: 8-Methoxyisoquinoline-4-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making the compound valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
8-methoxyisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-3-7-8(10)5-12-6-9(7)11(13)14/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSKCMNEUFYGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=NC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
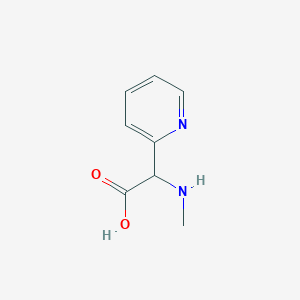
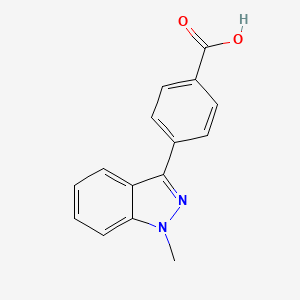
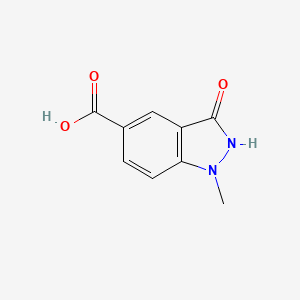
![methyl 2-(1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B7902695.png)
![4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B7902700.png)
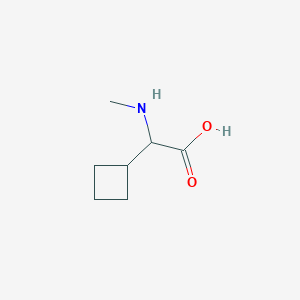

![N-[(3-fluoro-4-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B7902732.png)
![Tert-butyl 5-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B7902736.png)
